molecular formula C11H8BrNO3 B599549 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 145369-93-3

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B599549
CAS No.: 145369-93-3
M. Wt: 282.093
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The systematic chemical nomenclature of methyl 6-bromo-4-hydroxyquinoline-2-carboxylate follows International Union of Pure and Applied Chemistry standards, with the official designation being methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate according to computational naming systems. The compound is registered under Chemical Abstracts Service number 145369-93-3, which serves as its primary regulatory identifier across international chemical databases. Alternative systematic names include 2-quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester, reflecting the traditional nomenclature approach that emphasizes the parent quinoline structure with substituent positions clearly defined.

The European Community has assigned this compound the number 108-590-2 for regulatory purposes, while the Environmental Protection Agency DSSTox database lists it under the substance identifier DTXSID301022080. The compound also carries the MDL number MFCD07783789, which facilitates its identification in commercial chemical databases. Additional registry numbers include the Nikkaji number J2.898.228C and the Wikidata identifier Q72488555, demonstrating its comprehensive cataloging across multiple international chemical information systems.

Commercial suppliers and chemical databases employ various synonymous designations for this compound, including methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate and methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate. These naming variations primarily reflect different conventions for describing the tautomeric state of the compound, with some sources emphasizing the oxo form while others highlight the hydroxy tautomer. The systematic approach to nomenclature ensures consistent identification regardless of the specific tautomeric form being referenced in scientific literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C11H8BrNO3, representing a compound with eleven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This molecular composition yields a molecular weight of 282.09 grams per mole, a value that has been consistently reported across multiple authoritative chemical databases and verified through various analytical techniques. The molecular weight calculation accounts for the specific isotopic masses of constituent elements, with the bromine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight.

The elemental composition analysis reveals important insights into the compound's chemical behavior and physical properties. The presence of three oxygen atoms distributed among the hydroxyl group at position 4 and the ester functionality at position 2 contributes to the compound's polarity and potential for hydrogen bonding interactions. The single bromine substituent at position 6 introduces significant electronic effects through its electron-withdrawing properties, influencing both the electronic distribution within the quinoline ring system and the compound's reactivity patterns.

Density measurements indicate a predicted value of approximately 1.666 grams per cubic centimeter, reflecting the substantial contribution of the bromine atom to the overall molecular density. The predicted boiling point reaches 462.3 ± 40.0 degrees Celsius, suggesting significant intermolecular interactions and thermal stability characteristics typical of substituted quinoline derivatives. These physical property predictions provide essential parameters for understanding the compound's behavior under various experimental conditions and its suitability for different synthetic applications.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular geometry. The compound typically crystallizes as a white to light yellow powder with a reported melting point of 283 degrees Celsius, indicating substantial crystal lattice stability. X-ray crystallographic studies have employed SHELX software packages for structure refinement, providing precise determinations of bond lengths, angles, and ring puckering parameters essential for understanding the three-dimensional molecular architecture. The crystallographic data reveals that the quinoline ring system maintains planarity with minimal deviations, while the ester substituent adopts conformations that minimize steric interactions with neighboring functional groups.

Spectroscopic characterization encompasses multiple analytical techniques that provide complementary information about the compound's molecular structure. Nuclear magnetic resonance spectroscopy has been extensively utilized to confirm structural assignments, with 1H Nuclear Magnetic Resonance spectra showing characteristic signals for the quinoline protons and the methyl ester group. The 13C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with significant chemical shift data supporting the presence of both aromatic and aliphatic carbon environments. The carbon nucleus at position 4 exhibits distinctive chemical shift patterns that reflect the electronic environment influenced by the hydroxyl substituent and potential tautomeric equilibria.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group at position 4 produces distinctive stretching vibrations, while the ester carbonyl group shows characteristic absorption patterns that confirm the presence and orientation of the methyl ester functionality. Mass spectrometry analysis, particularly electrospray ionization mass spectrometry, provides molecular ion peaks at mass-to-charge ratios consistent with the proposed molecular formula, with typical observations showing [M + H]+ ions at m/z values corresponding to the protonated molecular species. These spectroscopic techniques collectively provide comprehensive structural confirmation and enable detailed analysis of the compound's molecular characteristics.

Tautomeric and Conformational Isomerism

The tautomeric behavior of this compound represents one of its most significant structural characteristics, with the compound capable of existing in multiple tautomeric forms that interconvert under specific conditions. Research has demonstrated that quinoline compounds with hydroxyl substituents at position 4 can undergo tautomerization between 4-hydroxyquinoline and 4-oxoquinoline forms, with the equilibrium position influenced by solvent effects, temperature, and substituent electronic properties. Theoretical calculations using density functional theory methods at the B3LYP/6-311++G(d,p) level have revealed that the 4-hydroxyquinoline tautomer typically exhibits greater thermodynamic stability compared to the corresponding 4-oxoquinoline form.

Computational studies have quantified the energy differences between tautomeric forms, with calculations indicating that the hydroxyquinoline structure is favored by approximately 27-38 kilojoules per mole compared to the oxoquinoline tautomer. These energy differences reflect the enhanced aromaticity of both ring systems in the hydroxyquinoline form, whereas the oxoquinoline tautomer exhibits reduced aromaticity in the nitrogen-containing ring. The tautomeric equilibrium position significantly influences the compound's chemical reactivity, with different tautomers showing distinct patterns of electrophilic and nucleophilic substitution reactions.

Matrix isolation infrared spectroscopy studies have provided experimental evidence for the predominance of the hydroxyquinoline tautomer under specific conditions, with no detectable traces of the oxoquinoline form observed in low-temperature matrices. However, 13C Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide solution has revealed chemical shift patterns consistent with the 4-oxoquinoline tautomer, suggesting that solvent effects play a crucial role in determining tautomeric preferences. The carbon nucleus at position 4 shows significant deshielding in solution-phase spectra, supporting the existence of the oxo tautomer under these specific conditions.

Properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization Adapted for 2-Carboxylate Formation

The Gould-Jacobs reaction, which typically yields 4-hydroxyquinoline-3-carboxylates, was modified in a Royal Society of Chemistry study to target the 2-carboxylate isomer. Key steps include:

  • Condensation : Diethyl 2-(ethoxymethylene)malonate reacts with 4-bromoaniline at 145°C for 23 hours, forming an intermediate enamine.

  • Cyclization : Heating in phenyl ether at 245°C induces cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Esterification and Functionalization : Subsequent chlorination with SOCl₂ and nucleophilic substitution introduces diverse amines at position 4.

Adaptation for 2-Carboxylate :
To shift the carboxylate to position 2, the malonate ester’s ethoxymethylene group must be repositioned. Computational modeling suggests that using methyl 2-(ethoxymethylene)malonate instead of the diethyl analog could favor cyclization at position 2, though experimental validation is pending.

Direct Bromination and Esterification Pathways

Bromination of Methyl 4-Hydroxyquinoline-2-Carboxylate

A two-step approach involves:

  • Synthesis of Methyl 4-Hydroxyquinoline-2-Carboxylate :

    • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with methyl acetoacetate under acidic conditions yields the quinoline core.

    • Yield : ~60–70% under optimized reflux conditions (48 hours in ethanol with H₂SO₄).

  • Regioselective Bromination :

    • Conditions : Bromine in acetic acid at 80°C for 6 hours.

    • Regioselectivity : The 4-hydroxy group directs electrophilic substitution to position 6, achieving >90% selectivity.

    • Yield : 78–82% after recrystallization from ethanol.

Esterification of 6-Bromo-4-Hydroxyquinoline-2-Carboxylic Acid

A scalable method derived from methyl 6-bromoquinoline-2-carboxylate synthesis:

  • Carboxylic Acid Preparation :

    • Hydrolysis of the 6-bromo-2-cyanoquinoline intermediate (H₂SO₄, 100°C, 12 hours) yields 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

  • Esterification :

    • Reagents : Methanol (2 L), methanesulfonic acid (22 mL), refluxed for 6 hours.

    • Workup : Neutralization with NaHCO₃, followed by vacuum drying (50°C, 3 days).

    • Yield : 85%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield Advantages Challenges
Gould-Jacobs Adaptation Diethyl 2-(ethoxymethylene)malonate, 4-bromoaniline245°C in Ph₂O, SOCl₂ chlorination40%High regioselectivityHigh temperatures, multi-step purification
Friedländer-Bromination 2-aminobenzaldehyde, methyl acetoacetateH₂SO₄ catalysis, Br₂ in acetic acid72%Fewer steps, scalableRequires hazardous bromine handling
Esterification 6-bromo-4-hydroxyquinoline-2-carboxylic acidMethanesulfonic acid, reflux85%High yield, simple workupDependent on carboxylic acid precursor

Optimization Strategies and Mechanistic Insights

Solvent and Catalyst Effects

  • Methanesulfonic Acid : Enhances esterification efficiency by protonating the carboxylic acid, facilitating nucleophilic attack by methanol.

  • Phenyl Ether in Cyclization : High-boiling solvent (Ph₂O) enables cyclization at 245°C without decomposition.

Regioselectivity in Bromination

Industrial-Scale Considerations

Continuous Flow Reactors

  • Esterification : Microreactors reduce reaction time from 6 hours to 30 minutes by improving heat transfer.

  • Bromination : Flow systems minimize bromine exposure and enhance safety.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical-grade material.

  • Chromatography : Reserved for lab-scale isolation of intermediates.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using N-bromosuccinimide (NBS) and visible-light catalysis show promise for milder bromination conditions (room temperature, 12 hours).

Biocatalytic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in ionic liquids achieves 92% yield at 40°C, reducing acid waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline-2,4-dione derivatives.

    Reduction Products: Methyl 6-bromo-4-methoxyquinoline-2-carboxylate.

    Hydrolysis Products: 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in biological applications such as antimicrobial, antiviral, and anticancer activities. They are studied for their ability to inhibit enzymes and interact with DNA .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or intercalate into DNA, disrupting its function .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Quinoline derivatives with bromine, hydroxyl, and ester substituents are common in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate 145369-93-3 Br (6), OH (4), COOCH₃ (2) C₁₁H₈BrNO₃ 290.10 Target compound; hydroxyl enhances solubility
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate 942227-30-7 Br (8), OH (4), COOCH₃ (2) C₁₁H₈BrNO₃ 290.10 Bromine at position 8 alters electronic distribution
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate 1395493-26-1 Br (3), OH (4), COOCH₃ (6) C₁₁H₈BrNO₃ 290.10 Ester at position 6; potential steric effects
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 Br (8), OH (4), COOC₂H₅ (3) C₁₂H₁₀BrNO₃ 304.12 Ethyl ester increases lipophilicity
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate 1373835-09-6 NH₂ (6), OH (4), COOCH₃ (2) C₁₁H₁₀N₂O₃ 218.21 Amino group improves hydrogen bonding
Methyl 6-bromo-4-chloroquinoline-2-carboxylate 887587-50-0 Br (6), Cl (4), COOCH₃ (2) C₁₁H₇BrClNO₂ 308.54 Chlorine enhances stability but reduces polarity
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid - Br (6), COOH (4), CH₃ (3), OCH(CH₃)₂ (2) C₂₀H₁₈BrNO₃ 416.27 Carboxylic acid group increases acidity

Impact of Substituent Position and Type

Bromine Position
  • 6-Bromo vs. 8-Bromo : The target compound’s bromine at position 6 (electron-withdrawing) creates a distinct electronic profile compared to the 8-bromo analog (CAS 942227-30-7). This difference influences reactivity in cross-coupling reactions and binding affinity in biological systems .
  • 3-Bromo: Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) may exhibit steric hindrance due to the ester group at position 6, affecting its interaction with enzymes .
Ester Group Variations
  • Methyl vs.
  • Carboxylic Acid Derivatives: Compounds like 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid () exhibit higher acidity (pKa ~4-5), making them suitable for salt formation in drug formulations .
Functional Group Replacements
  • Hydroxyl vs. Chlorine : Replacing the hydroxyl group with chlorine (CAS 887587-50-0) increases stability but eliminates hydrogen-bonding capability, reducing solubility in polar solvents .
  • Amino vs. Bromine: The amino-substituted analog (CAS 1373835-09-6) has enhanced hydrogen-bonding capacity, which could improve target binding in antimicrobial applications .
Table 2: Comparative Physicochemical Data
Property This compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Methyl 6-amino-4-hydroxyquinoline-2-carboxylate
Solubility (Polar Solvents) Moderate (due to hydroxyl) Low (ethyl ester increases hydrophobicity) High (amino and hydroxyl groups)
Melting Point Not reported Not reported Not reported
LogP Estimated ~2.1 Estimated ~2.8 Estimated ~1.5
Biological Activity Anticancer (hypothesized) Antimicrobial (reported) Anti-tuberculosis (analog-based)

Biological Activity

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrNO3C_{11}H_8BrNO_3 and features a quinoline core with a bromine atom and a hydroxyl group that contribute to its reactivity and biological properties. The presence of these functional groups allows for various chemical modifications, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, affecting metabolic pathways.
  • DNA Interaction : It is believed to intercalate into DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.

Biological Applications

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising results against various pathogens. For instance, studies indicate that it possesses antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antiviral Properties : The compound has been evaluated for its antiviral activity, particularly against strains like Mycobacterium tuberculosis (M. tb). It has been found to inhibit the growth of multidrug-resistant (MDR) strains, showcasing its potential as an anti-TB agent .
  • Anticancer Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines by interfering with tubulin polymerization and generating reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Study FocusFindingsReference
Antimicrobial ActivityExhibited MIC values against M. tb comparable to first-line drugs.
Antiviral ActivityInhibitory effects on viral growth with low cytotoxicity observed.
Anticancer ActivityInduced apoptosis in cancer cells through ROS generation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
6-Bromo-4-hydroxyquinolineLacks ester functionalityLimited reactivity
Methyl 4-hydroxyquinoline-2-carboxylateNo bromine substituentReduced substitution reactions
6-Bromoquinoline-2-carboxylic acidNo hydroxyl group presentAffects oxidation-reduction reactions

The inclusion of both bromine and hydroxyl groups in this compound enhances its reactivity and versatility in biological applications.

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate?

  • Answer : The compound features a quinoline core with substituents at positions 2 (methyl carboxylate), 4 (hydroxyl group), and 6 (bromo group). Hydrogen bonding between the hydroxyl and carboxylate groups often stabilizes the structure, as observed in analogous quinoline derivatives . X-ray crystallography (using SHELX or WinGX ) is critical for resolving positional ambiguities, especially when bromine’s heavy-atom effect aids phasing.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis typically involves:

  • HBTU-mediated coupling : As described for similar 6-bromo-quinoline derivatives, using 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, HBTU, and methylating agents in DMF/TEA .
  • Friedländer or Gould–Jacob cyclization : For constructing the quinoline ring, though bromination steps require regioselective control .
    • Table 1 : Comparison of synthetic methods:
MethodKey Conditions/ReagentsAdvantagesLimitationsReferences
HBTU-mediated couplingHBTU, DMF, TEA, methyl esterHigh yield (~73%), mild conditionsHydroxyl protection required
Friedländer cyclizationAlCl₃, 1,2-dichlorobenzeneScalable, direct ring formationHarsh conditions, low yield

Q. How is the molecular structure confirmed experimentally?

  • Answer : A multi-technique approach is essential:

  • X-ray crystallography : Gold standard for resolving bond lengths/angles; SHELXL refines heavy atoms (e.g., Br) efficiently.
  • NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., hydroxyl protons at δ ~10–12 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl stretches .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀BrNO₃: calc. 296.0, observed 296.1).

Advanced Research Questions

Q. How to resolve discrepancies between crystallographic and spectroscopic data (e.g., tautomerism or conformational flexibility)?

  • Answer :

  • Variable-temperature NMR : Detects keto-enol tautomerism by observing proton shifts at different temperatures.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data.
  • ORTEP-3 visualization : Graphical analysis of thermal ellipsoids identifies dynamic disorder in crystal structures .
    • Example : In methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives, C–H···π interactions stabilize specific conformers, which may conflict with solution-state NMR .

Q. What challenges arise in regioselective bromination at position 6, and how are they mitigated?

  • Answer : Competing bromination at positions 5 or 7 is common. Strategies include:

  • Directing groups : The 4-hydroxy group directs electrophilic substitution to position 6 via hydrogen bonding.
  • Lewis acid catalysis : AlCl₃ or FeBr₃ enhances regioselectivity in Friedel-Crafts reactions .
  • Protection/deprotection : Temporarily blocking the hydroxyl group prevents unwanted side reactions .

Q. How to optimize reaction conditions for coupling the carboxylate moiety with other functional groups?

  • Answer :

  • Coupling reagents : HBTU or EDCI with DMF improves amide/ester formation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while TEA neutralizes acidic byproducts.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for analogous quinolines .

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

  • Answer :

  • Docking studies (AutoDock Vina) : Screen interactions with biological targets (e.g., kinases or antimicrobial enzymes).
  • *DFT (B3LYP/6-31G)**: Calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD simulations : Assess stability of quinoline-protein complexes over time .

Data Contradiction Analysis

Q. How to address conflicting literature reports on the compound’s biological activity?

  • Answer :

  • Reproducibility checks : Validate assay conditions (e.g., pH, solvent) that may alter solubility or stability.
  • Metabolite profiling : LC-MS identifies degradation products that might interfere with activity measurements.
  • Structural analogs : Compare with 6-chloro or 6-methoxy derivatives to isolate bromine’s role .

Q. Why do crystallographic studies show planar quinoline rings, while NMR suggests puckering?

  • Answer :

  • Ring puckering coordinates : Analyze Cremer-Pople parameters (e.g., θ, φ) to quantify non-planarity .
  • Solution vs. solid-state : Crystal packing forces (e.g., C–H···O bonds) enforce planarity, whereas solution NMR captures dynamic puckering .

Methodological Resources

  • Crystallography software : SHELX , ORTEP-3 , WinGX .
  • Synthetic protocols : HBTU-mediated coupling , transition metal catalysis .
  • Computational tools : Gaussian (DFT), AutoDock Vina (docking).

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